molecular formula C8H14O8S2 B14142946 (6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate CAS No. 24808-20-6

(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate

Cat. No.: B14142946
CAS No.: 24808-20-6
M. Wt: 302.3 g/mol
InChI Key: CFHDLWAMOHQNTF-UHFFFAOYSA-N
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Description

(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring system with multiple sulfonate groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or ethers.

Scientific Research Applications

Chemistry

In chemistry, (6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its reactive sulfonate groups make it suitable for labeling and modifying biomolecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both research and therapeutic applications to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate
  • 1,4:3,6-dianhydro-2,5-bis-O-(methylsulfonyl)hexitol

Uniqueness

What sets (6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate apart from similar compounds is its specific arrangement of sulfonate groups and the hexahydrofuro[3,2-b]furan ring system. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8S2/c1-17(9,10)15-5-3-13-8-6(4-14-7(5)8)16-18(2,11)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDLWAMOHQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947722
Record name 1,4:3,6-Dianhydro-2,5-di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24808-19-3, 24808-20-6
Record name NSC83404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC83402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4:3,6-Dianhydro-2,5-di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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